Fenpropimorph

説明

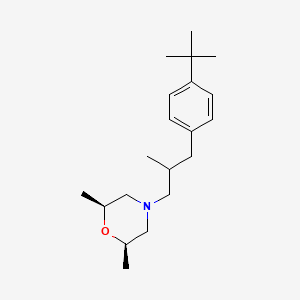

Structure

3D Structure

特性

IUPAC Name |

(2S,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAUSSKQMZRMAI-ALOPSCKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034601, DTXSID901045927 | |

| Record name | (2R,6S)-Fenpropimorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,6S)‐4‐[3‐(4‐tert‐Butylphenyl)‐2‐methylpropyl]‐ 2,6‐dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67564-91-4 | |

| Record name | Fenpropimorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67564-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropimorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067564914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,6S)-Fenpropimorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-[3-(p-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPIMORPH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4548UM725F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropimorph, a morpholine-based fungicide, is a potent inhibitor of sterol biosynthesis in fungi and plants, making it a critical tool in agriculture and a subject of interest in drug development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, focusing on its primary targets within the sterol biosynthetic pathway. We present a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Sterols are essential components of eukaryotic cell membranes, modulating their fluidity, permeability, and the function of membrane-bound proteins. In fungi, the primary sterol is ergosterol, which is functionally analogous to cholesterol in mammals. The biosynthesis of ergosterol is a complex, multi-step process that presents numerous targets for antifungal agents. This compound [(±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine] is a systemic fungicide that effectively disrupts this pathway, leading to fungal growth inhibition. Understanding the precise mechanism of action of this compound is crucial for optimizing its use, managing resistance, and developing novel antifungal therapies.

Molecular Mechanism of Action

In fungi and plants, this compound primarily targets two key enzymes in the late stages of the ergosterol biosynthesis pathway:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.

Inhibition of these enzymes by this compound is concentration-dependent. At lower concentrations, it predominantly inhibits the sterol Δ8→Δ7-isomerase, while at higher concentrations, it also blocks the activity of sterol Δ14-reductase[1][2]. This dual-target action contributes to its efficacy as a fungicide.

The inhibition of these enzymes leads to a significant alteration of the fungal sterol profile. The production of ergosterol is depleted, while aberrant sterol intermediates accumulate within the cell. These include:

-

Ignosterol (ergosta-8,14-dien-3β-ol): Accumulates due to the inhibition of Δ14-reductase[3].

-

Δ8-sterols: Accumulate as a result of Δ8→Δ7-isomerase inhibition.

-

9β,19-cyclopropylsterols (in plants): Such as 24-methylpollinastanol, accumulate due to effects on related isomerases[4].

This disruption of the normal sterol composition has profound consequences for the fungal cell, including altered membrane fluidity and permeability, and dysfunction of membrane-associated enzymes, ultimately leading to the cessation of growth[3][5].

Interestingly, in mammalian cells, this compound's primary target appears to be the demethylation of lanosterol, indicating a different mode of action compared to its effects in fungi and plants[1][6].

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various systems. The following tables summarize key quantitative data from the literature.

| Parameter | Organism/System | Value | Reference |

| IC50 | |||

| [14C]acetate incorporation into C27 sterols | 3T3 fibroblasts | 0.5 µM | [1][6] |

| ED50 (Growth Inhibition) | Fusarium langsethiae | 22-59 mg/L | |

| ED90 (Growth Inhibition) | Fusarium langsethiae | 125-215 mg/L |

Table 1: Inhibitory Concentrations of this compound.

| Sterol | Control (% of total sterols) | This compound-Treated (% of total sterols) | Fold Change |

| Ergosterol | High | Decreased | ↓ |

| Lanosterol | Low | Increased | ↑ |

| Dihydroergosterol | Low | Increased | ↑ |

| Squalene | Low | Increased | ↑ |

| Ignosterol (ergosta-8,14-dien-3β-ol) | Not detected | Major sterol | ↑↑↑ |

Table 2: Qualitative Changes in Sterol Composition in Saccharomyces cerevisiae Treated with this compound[3][6]. (Note: Specific quantitative data on the percentage of each sterol were not available in the reviewed literature).

Visualizing the Mechanism of Action

To illustrate the molecular interactions and experimental processes, the following diagrams were generated using the Graphviz DOT language.

Caption: this compound's inhibition of the fungal ergosterol biosynthesis pathway.

Caption: Workflow for analyzing this compound's effect on fungal sterol composition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

-

Fungal isolate (e.g., Saccharomyces cerevisiae, Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85%)

-

Vortex mixer

Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 530 nm.

-

Fungal Sterol Extraction and Analysis by GC-MS

Objective: To extract and quantify the sterol composition of fungal cells treated with this compound.

Materials:

-

Fungal cell pellets (control and this compound-treated)

-

Methanolic KOH (10% w/v)

-

n-Hexane

-

Sterile water

-

Anhydrous sodium sulfate

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., cholesterol or epicoprostanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Saponification:

-

To a known weight of fungal cell pellet, add a known amount of the internal standard.

-

Add 2 mL of methanolic KOH and incubate at 80°C for 1 hour to saponify the lipids.

-

-

Extraction:

-

After cooling, add 1 mL of sterile water and 3 mL of n-hexane.

-

Vortex vigorously for 3 minutes and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer (containing the non-saponifiable lipids, including sterols) to a clean tube.

-

Repeat the extraction with another 3 mL of n-hexane and pool the hexane fractions.

-

-

Drying and Derivatization:

-

Dry the pooled hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add 100 µL of the silylating agent to the dried extract and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterols.

-

The mass spectrometer is used to identify the individual sterols based on their mass spectra and retention times compared to known standards.

-

Quantify the amount of each sterol relative to the internal standard.

-

Cell-Free Enzyme Assay for Sterol Δ14-reductase

Objective: To measure the in vitro inhibitory effect of this compound on sterol Δ14-reductase activity.

Materials:

-

Fungal microsomes (prepared from a fungal strain expressing ERG24)

-

Radiolabeled substrate (e.g., [3H]ergosta-8,14-dien-3β-ol)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound solutions of varying concentrations

-

Scintillation cocktail and counter

Procedure:

-

Microsome Preparation:

-

Grow the fungal culture to mid-log phase and harvest the cells.

-

Disrupt the cells (e.g., by glass bead homogenization) in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ERG24.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer, NADPH, and the fungal microsomes.

-

Add different concentrations of this compound (or DMSO as a control).

-

Pre-incubate the mixture for a short period at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the radiolabeled substrate.

-

-

Reaction Termination and Product Separation:

-

After a defined incubation time, stop the reaction (e.g., by adding a strong base).

-

Extract the sterols using an organic solvent (e.g., hexane).

-

Separate the substrate and the product (the reduced sterol) using thin-layer chromatography (TLC).

-

-

Quantification:

-

Scrape the spots corresponding to the substrate and product from the TLC plate into scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of substrate converted to product and determine the inhibition of the enzyme activity at different this compound concentrations to calculate the IC50 value.

-

Conclusion

This compound exerts its potent antifungal activity by a dual inhibition of two critical enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. This leads to the depletion of ergosterol and the accumulation of cytotoxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit this important antifungal mechanism. Further research to obtain more precise quantitative data on enzyme inhibition in various fungal species will be valuable for the development of next-generation antifungal agents.

References

- 1. Inhibition by the fungicide this compound of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of sterol Δ8 → Δ7-isomerase and Δ14-reductase by this compound tridemorph and fenpropidin in cell-free enzyme systems from Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition by the fungicide this compound of cholesterol biosynthesis in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Fenpropimorph on fungal pathogens

An In-depth Technical Guide on the Biological Activity of Fenpropimorph on Fungal Pathogens

Executive Summary

This compound is a systemic morpholine fungicide widely utilized in agriculture, particularly for the control of powdery mildew and rusts in cereal crops.[1][2] Its fungistatic activity stems from a highly specific mechanism of action: the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4] This disruption leads to altered membrane integrity and function, ultimately arresting fungal growth.[1][4] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Mechanism of Action

The primary antifungal effect of this compound is achieved through the disruption of the ergosterol biosynthetic pathway.[3][4] Unlike azole fungicides that target the lanosterol 14α-demethylase enzyme, this compound acts on later steps in the pathway.

2.1 Enzymatic Targets this compound specifically inhibits two key enzymes:

-

Sterol Δ14-reductase (ERG24): This is considered the primary target.[1][5][6]

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme is also inhibited, particularly at lower concentrations of the fungicide.[1][3][4][5][7]

By inhibiting these enzymes, this compound effectively blocks the conversion of sterol precursors into ergosterol.[3] This mode of action is classified under the Fungicide Resistance Action Committee (FRAC) code 5.[2]

2.2 Cellular Consequences The inhibition of ERG24 and ERG2 has profound consequences for the fungal cell:

-

Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal plasma membrane.[1] Ergosterol is crucial for regulating membrane permeability and the function of membrane-bound enzymes.[1][8]

-

Accumulation of Aberrant Sterols: The enzymatic blockade leads to the accumulation of atypical sterols, which are normally present in only small amounts.[1] These abnormal sterols are incorporated into the cell membrane, further disrupting its normal architecture and function.

-

Fungistatic Effect: The primary result of this membrane disruption is the cessation of fungal growth, a fungistatic effect.[1][4] Studies in Saccharomyces cerevisiae have shown that this is directly linked to the specific inhibition of ergosterol biosynthesis, which leads to the arrest of cell proliferation in the G1 phase of the cell cycle.[4][9]

Signaling Pathways and Interactions

3.1 Ergosterol Biosynthesis Pathway this compound's intervention points are critical junctures in the multi-step conversion of lanosterol to ergosterol. The pathway disruption prevents the formation of a functional cell membrane.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. This compound (Ref: CGA 101031) [sitem.herts.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vivo effects of this compound on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Fenpropimorph: Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropimorph, a morpholine-based fungicide, has been a significant tool in agriculture for the control of a range of fungal pathogens, particularly in cereal crops, since its introduction. This technical guide provides a comprehensive overview of the discovery, history, and fungicidal properties of this compound. It delves into its chemical synthesis, mechanism of action as a potent inhibitor of sterol biosynthesis, and its efficacy against various fungal species. Detailed experimental protocols for its synthesis and for key enzymatic assays are provided to facilitate further research and development in the field of fungicides.

Discovery and History

This compound was introduced in the late 1970s, with sources indicating either 1979 or 1980 as the year of its market debut. It was developed and commercialized through a collaboration between BASF and Maag. As a member of the morpholine class of fungicides, this compound emerged from research programs focused on identifying systemic compounds with strong protective and curative properties against economically important plant diseases.

Its primary application has been in the control of powdery mildew (Erysiphe graminis) and rusts (Puccinia spp.) in cereal crops such as wheat and barley.[1][2] It is also utilized for the management of Sigatoka disease in bananas. This compound is a systemic fungicide, meaning it is absorbed by the plant and translocated within its tissues, providing protection from within. It is often formulated as an emulsifiable concentrate and is also available in mixtures with other fungicides to broaden the spectrum of activity and manage resistance.[1]

The development of this compound was part of a broader shift in fungicide research towards compounds with specific, single-site modes of action, moving away from the older, broad-spectrum contact fungicides. This specificity allows for lower application rates and curative activity, but also increases the risk of resistance development in target pathogens.

Chemical Synthesis

This compound, with the chemical name (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, can be synthesized through various routes. One common industrial method involves the reaction of 3-(4-tert-butylphenyl)-2-methylpropanal with 2,6-dimethylmorpholine. Alternative laboratory and industrial syntheses have also been developed to improve efficiency and reduce waste.

Synthesis Experimental Protocol

This protocol outlines a common synthetic route to this compound, starting from 4-tert-butylbenzaldehyde.

Step 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropenal

-

Reaction: Aldol condensation of 4-tert-butylbenzaldehyde with propanal.

-

Procedure: To a stirred solution of 4-tert-butylbenzaldehyde and propanal in a suitable solvent (e.g., ethanol), a base catalyst (e.g., aqueous sodium hydroxide) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, monitored by Thin Layer Chromatography (TLC). The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal

-

Reaction: Selective hydrogenation of the carbon-carbon double bond of 3-(4-tert-butylphenyl)-2-methylpropenal.

-

Procedure: The propenal from Step 1 is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is monitored for the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired propanal.

Step 3: Synthesis of this compound

-

Reaction: Reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.

-

Procedure: 3-(4-tert-butylphenyl)-2-methylpropanal is reacted with cis-2,6-dimethylmorpholine in a suitable solvent. The intermediate imine is formed, which is then reduced to the final product, this compound. The reduction can be achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with a chemical reducing agent such as sodium borohydride. The final product is then purified, for example, by vacuum distillation.

DOT Script for Synthesis Workflow

Caption: Synthetic pathway of this compound.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Ergosterol plays a crucial role in maintaining the integrity, fluidity, and function of these membranes. By inhibiting ergosterol production, this compound leads to the accumulation of abnormal sterol precursors, which disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth.

Specifically, this compound targets two key enzymes in the ergosterol biosynthesis pathway:

-

Sterol Δ¹⁴-reductase: This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol intermediates.

-

Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of ignosterol and other toxic sterol intermediates in the fungal cells. Interestingly, in mammalian and plant cells, this compound has been shown to inhibit different enzymes in their respective sterol biosynthesis pathways, primarily affecting lanosterol demethylation in mammals.

DOT Script for Mechanism of Action

Caption: this compound's inhibition of ergosterol biosynthesis.

Experimental Protocol: Fungal Sterol Extraction and Analysis

This protocol can be used to analyze the effects of this compound on the sterol composition of fungal cells.

-

Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to the mid-logarithmic phase. Add this compound at various concentrations (including a solvent control) and continue incubation for a defined period.

-

Cell Harvesting and Saponification: Harvest the fungal mycelia by filtration or centrifugation. The wet cell pellet is then saponified by refluxing in a solution of ethanolic potassium hydroxide. This process hydrolyzes lipids and releases the sterols.

-

Extraction of Non-saponifiable Lipids: After saponification, the mixture is cooled and the non-saponifiable lipids (containing the sterols) are extracted with an organic solvent such as n-hexane or diethyl ether.

-

Analysis of Sterols: The extracted sterols are then analyzed.

-

Thin-Layer Chromatography (TLC): TLC can be used for a preliminary separation and visualization of the different sterol fractions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For detailed identification and quantification, the sterol fraction is derivatized (e.g., silylation) and then injected into a GC-MS system. The retention times and mass spectra are compared with those of authentic standards to identify and quantify the different sterols.

-

Fungicidal Efficacy

This compound is effective against a range of fungal pathogens, primarily those that cause diseases in cereals. The following table summarizes available data on its efficacy.

| Fungal Pathogen | Disease | Host Plant(s) | Reported Efficacy |

| Blumeria graminis f. sp. tritici | Powdery Mildew | Wheat | High |

| Blumeria graminis f. sp. hordei | Powdery Mildew | Barley | High |

| Puccinia spp. | Rusts (e.g., Yellow Rust, Brown Rust) | Cereals | Moderate |

| Rhynchosporium secalis | Leaf Scald | Barley | Moderate |

| Mycosphaerella spp. | Ring Spot | Various | Moderate |

| Mycosphaerella fijiensis | Black Sigatoka | Banana | Moderate |

Note: Efficacy can vary depending on the specific isolate, environmental conditions, and application timing.

Conclusion

This compound has a long history as a reliable and effective systemic fungicide for the control of important diseases in cereal crops. Its specific mode of action as a dual inhibitor of sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase has been well-characterized. The detailed synthetic and analytical protocols provided in this guide are intended to support further research into this important class of fungicides, including the development of new derivatives, the study of resistance mechanisms, and the exploration of its broader biological activities. As with all single-site inhibitor fungicides, careful stewardship and integrated pest management strategies are essential to ensure its continued efficacy for years to come.

References

Fenpropimorph's Molecular Targets in Saccharomyces cerevisiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets of the morpholine fungicide fenpropimorph in the model organism Saccharomyces cerevisiae. It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved biochemical and regulatory pathways.

Executive Summary

This compound is a potent inhibitor of ergosterol biosynthesis in fungi. In Saccharomyces cerevisiae, its antifungal activity is primarily attributed to the inhibition of two key enzymes in the late stages of the ergosterol biosynthetic pathway: C-14 sterol reductase (Erg24p) and C-8 sterol isomerase (Erg2p). This dual inhibition leads to the depletion of ergosterol, an essential component of the yeast cell membrane, and the accumulation of toxic sterol intermediates. The cellular response to this sterol depletion is mediated by a complex signaling network governed by the transcription factors Upc2p and Ecm22p, which regulate the expression of ergosterol biosynthesis genes. Understanding these molecular interactions is crucial for the development of novel antifungal strategies and for overcoming potential resistance mechanisms.

Molecular Targets and Mechanism of Action

This compound exerts its fungistatic effects by disrupting the integrity and function of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2] The primary molecular targets in S. cerevisiae are:

-

C-8 Sterol Isomerase (Erg2p): This enzyme catalyzes the isomerization of the Δ8 double bond to a Δ7 double bond in the sterol B-ring, a critical step in the formation of ergosterol.[3] this compound is a high-affinity inhibitor of Erg2p.[4][5]

-

C-14 Sterol Reductase (Erg24p): This enzyme is responsible for the reduction of the C-14 methyl group from the sterol precursor.[6] this compound also inhibits Erg24p, typically at higher concentrations compared to its effect on Erg2p.[1][2]

The inhibition of these two enzymes leads to a significant alteration of the sterol profile in the yeast cell. The primary consequences are:

-

Ergosterol Depletion: The lack of functional ergosterol compromises the fluidity, permeability, and integrity of the plasma membrane, affecting the function of membrane-bound proteins.[7][8]

-

Accumulation of Aberrant Sterols: Inhibition of Erg2p and Erg24p results in the accumulation of toxic intermediate sterols, such as ignosterol (ergosta-8,14-dien-3β-ol).[9][10] These abnormal sterols can be incorporated into the cell membrane, further disrupting its structure and function.

-

Cell Cycle Arrest: The overall effect of ergosterol depletion and accumulation of toxic sterols is the arrest of cell proliferation, primarily in the G1 phase of the cell cycle.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for the inhibition of this compound's molecular targets in S. cerevisiae.

| Target Enzyme | Gene | Inhibitor | Parameter | Value | Reference |

| C-8 Sterol Isomerase | ERG2 | This compound | Ki | 0.05 nM | [4][5] |

| C-14 Sterol Reductase | ERG24 | This compound | IC50 | Not Available | - |

Signaling Pathways

The primary signaling pathway affected by this compound is the one that regulates ergosterol biosynthesis in response to cellular sterol levels. This pathway is mainly controlled by the paralogous transcription factors Upc2p and Ecm22p.

Under normal sterol conditions, Ecm22p plays a more dominant role in maintaining the basal expression of ERG genes. When this compound inhibits ergosterol synthesis, the resulting sterol depletion triggers a signaling cascade. In response to low sterol levels, the abundance and binding of Ecm22p to ERG gene promoters decrease. Conversely, the levels and promoter binding of Upc2p increase, leading to the transcriptional induction of ERG genes as a compensatory mechanism.

Caption: Mechanism of this compound action and the cellular response in S. cerevisiae.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on Erg2p and Erg24p in vitro.

1. Preparation of Yeast Microsomes: a. Grow S. cerevisiae cells to mid-log phase in YPD medium. b. Harvest cells by centrifugation and wash with lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors). c. Resuspend the cell pellet in lysis buffer and disrupt the cells using glass beads or a French press. d. Centrifuge the lysate at low speed to remove cell debris. e. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. f. Resuspend the microsomal pellet in a suitable assay buffer.

2. Enzyme Assay: a. The specific assay conditions will depend on the enzyme being studied. b. For Erg2p (C-8 sterol isomerase), the substrate would be a Δ8-sterol, and the product, a Δ7-sterol, can be quantified by GC-MS or HPLC. c. For Erg24p (C-14 sterol reductase), a C-14 methylated sterol substrate would be used, and the formation of the demethylated product would be monitored. d. Set up reaction mixtures containing the microsomal preparation, the appropriate substrate, and varying concentrations of this compound (or a vehicle control). e. Incubate the reactions at an optimal temperature for a defined period. f. Stop the reactions and extract the sterols.

3. Data Analysis: a. Quantify the substrate and product levels using a suitable analytical method. b. Calculate the percentage of inhibition for each this compound concentration. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. d. To determine the Ki value, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots).

Sterol Extraction and Analysis from Yeast Cells

This protocol describes the extraction and analysis of sterols from S. cerevisiae to assess the in vivo effects of this compound.

1. Cell Culture and Treatment: a. Grow S. cerevisiae cultures in a suitable medium to the desired cell density. b. Treat the cultures with different concentrations of this compound or a vehicle control for a specified duration. c. Harvest the cells by centrifugation.

2. Saponification and Sterol Extraction: a. Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 20% KOH in 50% ethanol). b. Heat the mixture at a high temperature (e.g., 80-90°C) for 1-2 hours to saponify the lipids. c. Cool the mixture and extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-heptane or petroleum ether. d. Repeat the extraction multiple times to ensure complete recovery. e. Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen.

3. Sterol Analysis: a. Resuspend the dried sterol extract in a suitable solvent. b. Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS). c. Identification of individual sterols is based on their retention times and mass spectra compared to known standards. d. Quantify the relative abundance of each sterol to determine the changes in the sterol profile induced by this compound treatment.

Caption: A typical experimental workflow for analyzing changes in the sterol profile.

Conclusion

This compound's efficacy as an antifungal agent against Saccharomyces cerevisiae stems from its dual inhibition of C-14 sterol reductase (Erg24p) and C-8 sterol isomerase (Erg2p). This leads to a cascade of events including ergosterol depletion, accumulation of toxic sterols, and ultimately, cell growth inhibition. The cellular response to this stress involves the upregulation of ergosterol biosynthesis genes via the Upc2p/Ecm22p signaling pathway. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists working on antifungal drug development and the study of sterol biosynthesis in yeast. Further research to elucidate the precise inhibitory kinetics of this compound on Erg24p and to explore the downstream effects of the altered sterol profile on other cellular processes will be valuable for a more complete understanding of its mechanism of action.

References

- 1. Inhibition by the fungicide this compound of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The zinc cluster proteins Upc2 and Ecm22 promote filamentation in Saccharomyces cerevisiae by sterol biosynthesis-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. takara.co.kr [takara.co.kr]

- 7. Inhibition of sterol Δ8 → Δ7-isomerase and Δ14-reductase by this compound tridemorph and fenpropidin in cell-free enzyme systems from Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]

- 8. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition by the fungicide this compound of cholesterol biosynthesis in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Dual Inhibitory Action of Fenpropimorph on Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropimorph, a morpholine fungicide, is a potent inhibitor of ergosterol biosynthesis in fungi, a pathway crucial for fungal cell membrane integrity and function. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its dual inhibition of two key enzymes: C-14 sterol reductase (ERG24) and C-8,7 sterol isomerase (ERG2). This document summarizes quantitative data on its inhibitory effects, details experimental protocols for studying its activity, and provides visual representations of the biochemical pathways and experimental workflows involved. The information presented herein is intended to support researchers and professionals in the fields of mycology, drug development, and agricultural science in their understanding and investigation of this important antifungal agent.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, where it plays a vital role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway is a complex, multi-step process that has been a primary target for the development of antifungal drugs. This compound is a systemic fungicide that disrupts this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1]

Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal activity by inhibiting two specific enzymes in the late stages of the ergosterol biosynthesis pathway.[1] At lower concentrations, it primarily targets the C-8,7 sterol isomerase (ERG2), and at higher concentrations, it also inhibits the C-14 sterol reductase (ERG24).[1]

-

Inhibition of C-14 Sterol Reductase (ERG24): This enzyme catalyzes the reduction of the C14-15 double bond in sterol intermediates. Inhibition by this compound leads to the accumulation of sterols with a double bond at this position, such as ignosterol (ergosta-8,14-dien-3β-ol).[2]

-

Inhibition of C-8,7 Sterol Isomerase (ERG2): This enzyme is responsible for the isomerization of the C8-9 double bond to the C7-8 position. Inhibition of this step results in the accumulation of Δ8-sterols.

The dual-site action of this compound contributes to its efficacy and may reduce the likelihood of resistance development compared to single-target inhibitors. The depletion of ergosterol and the buildup of abnormal sterols disrupt membrane structure and function, leading to a fungistatic effect.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on fungal growth and sterol composition.

Table 1: Inhibitory Concentration (IC50) of this compound on Fungal Growth

| Fungal Species | IC50 (µM) | Reference |

| Saccharomyces cerevisiae | Not explicitly found in search results | |

| 3T3 Fibroblasts (for cholesterol biosynthesis) | 0.5 | [4][5] |

Table 2: Effect of this compound on Sterol Composition in Saccharomyces cerevisiae

| Sterol | Control (% of total sterols) | This compound-Treated (% of total sterols) | Reference |

| Ergosterol | Major component | Decreased | [6] |

| Lanosterol | Minor component | Increased | [6] |

| Dihydroergosterol | Minor component | Increased | [6] |

| Squalene | Minor component | Increased | [6] |

| Ignosterol (Ergosta-8,14-dien-3β-ol) | Not detected | Major component | [2] |

Table 3: Alterations in Sterol Profile in Various Organisms Treated with this compound

| Organism | Accumulated Sterols | Depleted Sterols | Reference |

| Candida albicans (treated with methylfenpropidine, a related compound) | Stearic, linoleic, and linolenic acids | Palmitic and oleic acids | [7] |

| Aspergillus fumigatus (treated with azoles, which also target ergosterol synthesis) | Eburicol, 4α-methyl sterols | Ergosterol | [8] |

| Maize (Zea mays) | 9β, 19-cyclopropyl sterols (cycloeucalenol, 24-methyl pollinastanol) | Δ5-sterols | [9] |

Experimental Protocols

Fungal Culture and Treatment

A standardized method for assessing the impact of this compound on fungal sterol biosynthesis involves growing the fungus in a suitable liquid medium and then introducing the fungicide.

-

Inoculation: Inoculate a liquid medium (e.g., Yeast Peptone Dextrose - YPD for Saccharomyces cerevisiae) with the fungal strain of interest.

-

Incubation: Incubate the culture under appropriate conditions (e.g., 30°C with shaking) to allow for logarithmic growth.

-

Treatment: Add this compound (dissolved in a suitable solvent like ethanol or DMSO) to the culture at various concentrations. A solvent control should also be included.

-

Harvesting: After a defined incubation period, harvest the fungal cells by centrifugation.

-

Washing: Wash the cell pellet with sterile distilled water to remove any residual medium and fungicide.

-

Storage: The cell pellet can be stored at -80°C until sterol extraction.

Sterol Extraction and Analysis by GC-MS

This protocol outlines the general steps for extracting and analyzing the sterol composition of fungal cells.

-

Cell Lysis and Saponification:

-

Resuspend the fungal cell pellet in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in ethanol).

-

Incubate the mixture at a high temperature (e.g., 80-90°C) for 1-2 hours to lyse the cells and saponify the lipids. This process hydrolyzes steryl esters, releasing free sterols.

-

-

Extraction of Non-saponifiable Lipids:

-

After cooling, add a non-polar solvent such as n-hexane or petroleum ether to the mixture.

-

Vortex vigorously to extract the non-saponifiable lipids, which include the sterols.

-

Separate the organic phase (containing the sterols) from the aqueous phase by centrifugation.

-

Repeat the extraction process to maximize the yield.

-

-

Derivatization:

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

To the dried residue, add a derivatizing agent (e.g., a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

Incubate at a moderate temperature (e.g., 60-70°C) for about 30 minutes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

The GC separates the different sterol components based on their volatility and interaction with the column's stationary phase.

-

The MS detector fragments the eluted compounds and provides a mass spectrum for each, allowing for their identification by comparison with known standards and spectral libraries.

-

Quantification can be achieved by integrating the peak areas and comparing them to an internal standard.

-

In Vitro Enzyme Assays

This assay measures the activity of C-14 sterol reductase by monitoring the conversion of a radiolabeled substrate.

-

Preparation of Microsomes:

-

Grow the fungal cells to mid-log phase and harvest them.

-

Disrupt the cells mechanically (e.g., using glass beads or a French press) in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound enzymes of the ergosterol pathway.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the microsomal preparation, a buffer solution, and a radiolabeled substrate such as [³H]- or [¹⁴C]-labeled ergosta-8,14-dien-3β-ol.

-

Add this compound at various concentrations to test its inhibitory effect.

-

Initiate the reaction by adding a cofactor, such as NADPH.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

-

-

Extraction and Analysis:

-

Stop the reaction by adding a strong base and a non-polar solvent.

-

Extract the sterols as described in the sterol extraction protocol.

-

Separate the substrate and the product of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the spots corresponding to the substrate and the product to determine the percentage of conversion and, consequently, the enzyme activity.

-

This assay is designed to measure the activity of the C-8,7 sterol isomerase.

-

Preparation of Microsomes: Prepare the microsomal fraction from fungal cells as described for the C-14 sterol reductase assay.

-

Enzyme Reaction:

-

Combine the microsomal preparation with a buffer and the substrate, which is typically a Δ8-sterol like fecosterol.

-

Add this compound at various concentrations.

-

Incubate the mixture under appropriate conditions.

-

-

Sterol Analysis:

-

Extract the sterols from the reaction mixture.

-

Analyze the sterol composition using GC-MS to quantify the decrease in the Δ8-sterol substrate and the increase in the Δ7-sterol product.

-

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibition of ERG24 and ERG2 by this compound.

Experimental Workflow for Assessing this compound's Effect on Sterol Composition

Caption: A typical experimental workflow for studying the impact of this compound on fungal sterol profiles.

Conclusion

This compound remains a significant tool in understanding fungal sterol biosynthesis and in the development of antifungal strategies. Its dual-target mechanism of action provides a robust means of inhibiting fungal growth. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate details of its inhibitory action and to explore its potential in novel drug development applications. A thorough understanding of the molecular interactions between this compound and its target enzymes will be crucial for designing next-generation fungicides with improved efficacy and a lower propensity for resistance.

References

- 1. Physiological effects of this compound on wild-type Saccharomyces cerevisiae and this compound-resistant mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of sterol Δ8 → Δ7-isomerase and Δ14-reductase by this compound tridemorph and fenpropidin in cell-free enzyme systems from Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]

- 3. In vivo effects of this compound on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition by the fungicide this compound of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition by the fungicide this compound of cholesterol biosynthesis in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of new this compound fungicides on the growth and sterol composition in Saccharomyces cerevisiae: relationship between structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of methylfenpropidine on growth, sterol content and fatty acid composition of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclopropyl Sterol and Phospholipid Composition of Membrane Fractions from Maize Roots Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Fenpropimorph

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Fenpropimorph's antifungal efficacy. The methodologies outlined are essential for determining the compound's potency and understanding its mechanism of action against various fungal species.

Introduction

This compound is a morpholine fungicide widely used in agriculture. Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] Specifically, this compound targets two key enzymes in the sterol pathway: Δ¹⁴-reductase and, at lower concentrations, Δ⁸-Δ⁷-sterol isomerase.[1] This disruption of ergosterol production leads to impaired membrane function and ultimately inhibits fungal growth. These protocols are designed to provide a standardized framework for assessing the in vitro antifungal activity of this compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against various organisms. These values are crucial for comparing its efficacy across different fungal species and for guiding dose-selection in further studies.

| Organism | Assay Type | Concentration (µg/mL) | Notes |

| Saccharomyces cerevisiae | Growth Inhibition | - | This compound inhibits Δ⁸-Δ⁷-sterol isomerase at low concentrations and Δ¹⁴-sterol reductase at higher concentrations.[1] |

| Aspergillus spp. | Broth Microdilution | MIC90: >8 | In a study of various Fusarium species, many showed high MICs to azoles, a different class of ergosterol biosynthesis inhibitors. This compound's efficacy would need specific testing. |

| Fusarium spp. | Broth Microdilution | MIC90: ≥8 | Fusarium species often exhibit high resistance to ergosterol biosynthesis inhibitors.[2] |

| Penicillium spp. | Dilution Method | - | Susceptibility is species and medium dependent. |

| 3T3 Fibroblasts | [¹⁴C]acetate incorporation | IC50: 0.15 | This value reflects the inhibition of cholesterol biosynthesis in mammalian cells, not antifungal activity.[3] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[4][5][6][7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Fungal isolate (e.g., Aspergillus niger)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile water or saline

-

Potato Dextrose Agar (PDA) plates

Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolate on a PDA plate for 7 days to allow for sufficient sporulation.

-

Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure turbidity and confirm with plating and colony counting.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, including the positive control well.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 48-72 hours.

-

-

MIC Determination:

-

Visually inspect the wells for fungal growth.

-

The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth compared to the positive control.

-

Spore Germination Inhibition Assay

Objective: To assess the effect of this compound on the germination of fungal spores.

Materials:

-

This compound stock solution

-

Fungal spores (e.g., Aspergillus niger)

-

Potato Dextrose Broth (PDB) or a minimal essential medium

-

Sterile cavity slides or 96-well plates

-

Microscope

-

Incubator (25-28°C)

-

Sterile water

Procedure:

-

Spore Suspension Preparation:

-

Prepare a spore suspension as described in the MIC assay protocol.

-

Adjust the concentration to approximately 1 x 10⁵ spores/mL in sterile water.

-

-

Preparation of Test Solutions:

-

Prepare different concentrations of this compound in the chosen broth medium.

-

Include a fungicide-free control.

-

-

Incubation:

-

In a 96-well plate or on cavity slides, mix equal volumes of the spore suspension and the this compound test solutions.

-

Incubate at 25-28°C for 12-24 hours in a humidified chamber.

-

-

Evaluation of Germination:

-

Using a microscope, examine at least 100 spores per replicate for germination.

-

A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

-

Calculate the percentage of germination inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the percentage of germination in the control, and T is the percentage of germination in the treatment.

-

Ergosterol Biosynthesis Inhibition Assay

This protocol is based on the principle of extracting and quantifying ergosterol from fungal cells after treatment with an inhibitor, using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Objective: To quantify the reduction in ergosterol content in fungal cells treated with this compound.

Materials:

-

This compound

-

Fungal culture (e.g., Saccharomyces cerevisiae or a filamentous fungus)

-

Sabouraud Dextrose Broth (SDB) or other suitable growth medium

-

Alcoholic potassium hydroxide solution (25% KOH in ethanol)

-

n-Heptane or n-Hexane

-

Sterile water

-

GC-MS system

-

Ergosterol standard

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungus in SDB to the mid-logarithmic phase.

-

Inoculate fresh SDB with the fungal culture and add various concentrations of this compound (and a no-drug control).

-

Incubate for a defined period (e.g., 16-24 hours).

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Wash the cells with sterile water.

-

Add alcoholic KOH solution to the cell pellet.

-

Incubate at 85°C for 1 hour to saponify the cellular lipids.

-

-

Ergosterol Extraction:

-

After cooling, add a mixture of sterile water and n-heptane (or n-hexane) to the saponified sample.

-

Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase.

-

Separate the phases by centrifugation and carefully collect the upper organic layer.

-

-

GC-MS Analysis:

-

Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for GC-MS analysis.

-

Analyze the sample using a GC-MS system equipped with an appropriate column.

-

Identify and quantify the ergosterol peak by comparing its retention time and mass spectrum with that of an ergosterol standard.

-

-

Data Analysis:

-

Calculate the percentage of ergosterol inhibition for each this compound concentration relative to the untreated control.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Experimental workflow for in vitro testing of this compound.

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition by the fungicide this compound of cholesterol biosynthesis in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 6. journals.asm.org [journals.asm.org]

- 7. njccwei.com [njccwei.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis of Fenpropimorph Residues in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of residues of the fungicide Fenpropimorph and its primary metabolite, Fenpropimorphic acid, in soil samples. The protocols are designed to be implemented in a laboratory setting by trained professionals.

Introduction

This compound is a systemic morpholine fungicide used to control a variety of fungal diseases in crops, particularly cereals.[1] Its persistence and potential for mobility in soil, along with its degradation products, necessitate reliable and sensitive analytical methods to monitor its environmental fate and ensure food safety.[1][2] This document outlines validated protocols for the extraction, cleanup, and quantification of this compound and its acid metabolite in soil using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structures and Properties

This compound is a chiral molecule, typically present as a racemic mixture.[1] Its primary degradation product in soil is Fenpropimorphic acid.[2][3] Understanding the chemical properties of these compounds is crucial for developing effective analytical methods.

-

This compound: Moderately persistent in soil with low aqueous solubility.[1] It is considered to be relatively immobile in sandy loam soil.[2][3]

-

Fenpropimorphic Acid: More mobile in soil compared to the parent compound.[2][3]

Figure 1: Chemical structures of this compound and its primary metabolite, Fenpropimorphic acid.

Experimental Protocols

Two primary analytical approaches are detailed below: a Liquid Chromatography-Mass Spectrometry (LC-MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The choice of method may depend on the available instrumentation and specific requirements of the analysis.

Overall Experimental Workflow

The general procedure for analyzing this compound residues in soil involves sample collection and preparation, extraction of the analytes, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for quantification.

Figure 2: General experimental workflow for this compound residue analysis in soil.

Protocol 1: LC-MS Method for this compound and Fenpropimorphic Acid

This method is adapted from procedures that emphasize a simple extraction followed by direct analysis, which is advantageous for high-throughput screening.[4]

3.2.1. Materials and Reagents

-

Soil samples, sieved (2 mm)

-

This compound and Fenpropimorphic acid analytical standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Water (Milli-Q or equivalent)

-

Centrifuge tubes (50 mL)

-

Mechanical shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

3.2.2. Sample Extraction

-

Weigh 5 g of sieved soil into a 50 mL centrifuge tube.

-

Add 20 mL of acidic methanol (e.g., methanol with 1% acetic acid).[4]

-

Shake vigorously on a mechanical shaker for 1 hour.

-

Centrifuge the samples at 4000 rpm for 5 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the soil pellet with another 20 mL of the extraction solvent.

-

Combine the supernatants.

-

Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

3.2.3. LC-MS/MS Instrumental Conditions

-

LC System: Agilent 1100 series or equivalent

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase:

-

A: Water with 0.1% formic acid and 5 mM ammonium formate

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)[4]

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Protocol 2: GC-MS Method for this compound

This method is suitable for the analysis of the parent compound, this compound. Analysis of the more polar metabolite, Fenpropimorphic acid, by GC-MS requires a derivatization step (e.g., methylation) to increase its volatility.[5]

3.3.1. Materials and Reagents

-

Soil samples, sieved (2 mm)

-

This compound analytical standard

-

Acetone (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Sodium sulfate, anhydrous

-

Gel Permeation Chromatography (GPC) system (optional, for cleanup)

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

-

Rotary evaporator

3.3.2. Sample Extraction and Cleanup

-

Weigh 20 g of sieved soil into a flask.

-

Extract with 100 mL of acetone/water (2:1, v/v) by shaking for 2 hours.[5]

-

Filter the extract and concentrate it using a rotary evaporator.

-

Perform a liquid-liquid partition of the aqueous concentrate with dichloromethane.

-

Collect the dichloromethane phase and dry it over anhydrous sodium sulfate.

-

Concentrate the extract and proceed with cleanup.

-

Cleanup (Option A - GPC): Use a GPC system with a suitable column (e.g., Bio-Beads S-X3) and mobile phase (e.g., cyclohexane/ethyl acetate) to remove high molecular weight interferences.

-

Cleanup (Option B - SPE): Pass the concentrated extract through a Florisil SPE cartridge, eluting with a suitable solvent mixture (e.g., hexane/acetone).

-

Evaporate the cleaned extract to a small volume and adjust to the final volume with a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.3.3. GC-MS Instrumental Conditions

-

GC System: Agilent 7890 or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS System: Quadrupole or Ion Trap Mass Spectrometer

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Detection Mode: Selected Ion Monitoring (SIM)

Quantitative Data

The performance of the analytical methods is summarized in the following tables, based on data from various studies.

Table 1: Performance Data for LC-MS/MS Analysis of this compound and Fenpropimorphic Acid in Soil

| Parameter | This compound | Fenpropimorphic Acid | Reference(s) |

| Recovery | ~80% | ~80% | [3],[2] |

| Limit of Detection (LOD) | < 1 µg/kg | < 1 µg/kg | [3],[2] |

| Limit of Quantification (LOQ) | 5.0 µg/kg | 5.0 µg/kg | [6] |

Table 2: Performance Data for GC-MS Analysis of this compound and Fenpropimorphic Acid in Soil

| Parameter | This compound | Fenpropimorphic Acid | Reference(s) |

| Recovery | 85-101% | 85-101% (with derivatization) | [5] |

| Limit of Detection (LOD) | 0.05 mg/kg | - | [7] |

| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.010 mg/kg (with derivatization) | [5] |

Table 3: Dissipation of this compound in Soil

| Parameter | Value | Soil Type | Reference(s) |

| Half-life (DT50) | 30 days | Loamy Sand | [8] |

| Half-life (DT50) | 13.4-16.5 days | - | [9] |

Conclusion

The protocols described provide robust and sensitive methods for the quantitative analysis of this compound and its primary metabolite, Fenpropimorphic acid, in soil. The LC-MS/MS method offers a simpler extraction procedure and the ability to analyze both compounds without derivatization. The GC-MS method is a reliable alternative, particularly for the parent compound, and can be used for the metabolite with an additional derivatization step. The choice of method should be based on the specific analytical needs, available instrumentation, and the target analytes. Proper validation of the chosen method in the user's laboratory is essential to ensure accurate and reliable results.

References

- 1. This compound (Ref: CGA 101031) [sitem.herts.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Analysis of this compound and this compound Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

- 9. Dissipation and residue of fenpropidin in wheat and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Fenpropimorph in Plant Tissues by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropimorph is a systemic morpholine fungicide widely used to control a variety of fungal diseases in crops, particularly cereals.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, which is essential for the integrity of their cell membranes.[1] Monitoring its residues in plant tissues is crucial to ensure food safety and for research into its environmental fate and metabolic pathways in plants.

This document provides detailed protocols for the extraction and analysis of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detection. The primary sample preparation method described is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

Signaling Pathway and Mode of Action

This compound's primary target is the fungal pathogen rather than the plant itself. It disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes, by inhibiting two enzymes in the sterol pathway: sterol ∆14-reductase and ∆8→∆7-isomerase. This disruption leads to the accumulation of toxic sterol precursors and ultimately compromises the structural integrity and function of the fungal cell membrane, inhibiting fungal growth and protecting the plant. The interaction can be visualized as a disruption of the pathogenic process.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting and cleaning up pesticide residues from a wide variety of food and agricultural matrices.[2][3][4]

Materials:

-

Homogenizer or blender

-

Centrifuge and 50 mL centrifuge tubes

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing:

-

Primary Secondary Amine (PSA) sorbent

-

Anhydrous MgSO₄

-

C18 sorbent (for samples with high fat/lipid content)

-

-

Vortex mixer

Protocol:

-

Homogenization: Weigh 10-15 g of a representative plant tissue sample (e.g., leaves, grains, fruit) into a blender or homogenizer. If the sample is dry, it may need to be milled into a fine powder.

-

Extraction:

-

Transfer the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (commonly a pre-packaged mix of MgSO₄ and NaCl).

-

Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

-

Centrifuge at ≥3000 rcf for 5 minutes to separate the organic layer.

-

-

Cleanup (Dispersive SPE):

-

Take an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.

-

The d-SPE tube contains anhydrous MgSO₄ to remove residual water and PSA to remove interfering matrix components like organic acids and sugars. For matrices with high chlorophyll content, graphitized carbon black (GCB) may be included, and for high-fat matrices, C18 is used.

-

Vortex the d-SPE tube for 30 seconds to 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract. This can be directly injected for LC-MS/MS analysis or may require solvent exchange or concentration for HPLC-UV analysis.

HPLC-MS/MS Analysis (Recommended Method)

This is the preferred method for trace residue analysis due to its high sensitivity and selectivity.

Instrumentation:

-

HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

MS/MS Detection (Multiple Reaction Monitoring - MRM):

-

Precursor Ion (Q1): m/z 304.3

-

Product Ions (Q3): Typically, two transitions are monitored for quantification and confirmation (e.g., m/z 147.1 and m/z 115.1). Collision energies would need to be optimized for the specific instrument.

HPLC-UV Analysis (Alternative Method)

For laboratories without access to LC-MS/MS, an HPLC-UV method can be developed. This method is less sensitive and may be more susceptible to matrix interference. The following is a representative method that will likely require optimization and validation for your specific matrix.

Instrumentation:

-

HPLC System: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water. A starting point could be 70:30 (v/v) Acetonitrile:Water. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) may improve peak shape.

-